molecular formula C23H26N4O2 B2992079 (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1014067-27-6

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2992079
CAS No.: 1014067-27-6
M. Wt: 390.487
InChI Key: CZEGLEXUUCFGPX-UHFFFAOYSA-N
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Description

The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone features a pyrazole core substituted at the 1- and 3-positions with benzyl and benzyloxy groups, respectively. The 4-position is linked via a carbonyl group to a 4-methylpiperazine moiety.

Properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-25-12-14-26(15-13-25)23(28)21-17-27(16-19-8-4-2-5-9-19)24-22(21)29-18-20-10-6-3-7-11-20/h2-11,17H,12-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEGLEXUUCFGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a member of the pyrazole class of compounds, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a pyrazole ring connected to a benzyloxy group and a piperazine moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Antiproliferative Activity : Compounds containing the pyrazole moiety have shown significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells, primarily through modulation of the mTORC1 pathway and autophagy processes .
  • Autophagy Modulation : The compound may disrupt autophagic flux by inhibiting mTORC1 reactivation under nutrient-replete conditions. This leads to an accumulation of autophagic markers, suggesting a potential role in cancer therapy by exploiting the metabolic stress in tumor cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Effect Reference
AntiproliferativeSubmicromolar activity in cancer cells
mTORC1 InhibitionReduced mTORC1 activity
Autophagy InductionIncreased basal autophagy
Disruption of Autophagic FluxImpaired clearance of LC3-II

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

  • Pancreatic Cancer : A study demonstrated that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited potent antiproliferative effects in MIA PaCa-2 cells by modulating mTORC1 and enhancing autophagy. This suggests that similar mechanisms may be applicable to this compound .
  • Metabolic Disorders : Pyrazole derivatives have also been investigated for their potential to treat metabolic syndrome by inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is linked to obesity and diabetes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives with Aromatic Substituents

Compound 5b ()
  • Structure: Contains a pyranone-thiazole hybrid linked to a pyrazole substituted with 4-methoxybenzylidene.
  • Key Features: Thiazole and pyranone rings introduce polarity.
Parameter Target Compound Compound 5b
Core Structure Pyrazole + Piperazine Pyrazole + Thiazole + Pyranone
Key Substituents Benzyl, Benzyloxy 4-Methoxybenzylidene
Molecular Weight ~390.5 g/mol ~506.5 g/mol (C27H22N4O4S)
Synthetic Route Likely coupling reactions Condensation/reflux methods

Piperazine-Linked Heterocycles in Medicinal Chemistry

Compound w3 ()
  • Structure: A chloropyrimidine-triazole system linked to 4-methylpiperazine via an aminophenyl group.
  • 4-Methylpiperazine improves solubility and target affinity.
  • Applications : Targeted as a kinase inhibitor, leveraging the piperazine moiety for receptor interactions .
Parameter Target Compound Compound w3
Heterocyclic System Pyrazole Pyrimidine-Triazole
Pharmacophore Benzyloxy-Pyrazole Chloropyrimidine-Triazole
Molecular Formula C23H24N4O2 C25H24ClN9O
Therapeutic Target Hypothetical kinase inhibitor Kinase inhibition (e.g., EGFR)

Piperidine/Benzimidazolone Analogs ()

  • Structure : Pyrazole derivatives with piperidine or benzimidazolone groups.
  • Key Features :
    • Benzimidazolone confers rigidity and hydrogen-bonding capacity.
    • Piperidine modulates basicity and conformational flexibility.
  • Applications : Protease inhibition or receptor antagonism, differing from the target compound’s hypothetical kinase-targeting role .

Physicochemical Profiling

  • Lipophilicity : The target compound’s benzyl/benzyloxy groups increase logP compared to polar analogs like w3.
  • Solubility : 4-Methylpiperazine may enhance aqueous solubility at physiological pH due to protonation.

Q & A

Q. Critical Parameters :

  • Temperature control during reflux (65–80°C) to avoid side reactions .
  • Use of anhydrous conditions to prevent hydrolysis of intermediates .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural confirmation of this compound?

Advanced Research Question
Contradictions in spectral data often arise from tautomerism or impurities. Methodological solutions include:

  • 2D NMR Techniques : HSQC and HMBC experiments clarify proton-carbon correlations, distinguishing between regioisomers or tautomeric forms .
  • X-ray Crystallography : Definitive structural elucidation via single-crystal analysis resolves ambiguities in bond lengths and angles .
  • Comparative IR Analysis : Bands at ~1720 cm⁻¹ (C=O stretching) and ~1595 cm⁻¹ (aromatic C=C) confirm the methanone and benzyl groups, respectively .

Example Data Conflict :
A reported IR absorption at 3406 cm⁻¹ (N-H stretch) in may indicate unreacted amine impurities, necessitating repurification .

What biological targets or mechanisms are associated with this compound, and how are preliminary activity assays designed?

Basic Research Question
The compound’s piperazine and pyrazole motifs suggest potential interactions with:

  • GPCRs : Dopamine or histamine receptors due to the 4-methylpiperazine moiety .
  • Enzymes : Kinases or hydrolases via the benzyloxy-pyrazole scaffold .

Q. Assay Design :

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., [³H]-spiperone for dopamine receptors) .
  • Enzyme Inhibition : Kinetic assays measuring IC₅₀ values using fluorogenic substrates .

How can researchers address low reproducibility in pharmacological studies involving this compound?

Advanced Research Question
Low reproducibility may stem from:

  • Solubility Issues : The compound’s logP (~3.5) necessitates DMSO or cyclodextrin-based solubilization for in vitro assays .
  • Metabolic Instability : Microsomal stability assays (e.g., liver microsomes + NADPH) identify rapid degradation pathways .
  • Batch Variability : HPLC purity checks (>97%) and elemental analysis ensure consistent synthetic batches .

Mitigation Strategy :
Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to stabilize the compound in cellular assays .

What computational methods are effective for predicting the compound’s structure-activity relationships (SAR)?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., docking into the ATP-binding site of kinases) .
  • QSAR Models : Use Hammett constants (σ) of substituents on the benzyl group to predict electronic effects on activity .
  • MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories .

Data Integration :
Combine computational predictions with experimental IC₅₀ values to validate SAR hypotheses .

What are the challenges in scaling up synthesis, and how can reaction conditions be modified for larger batches?

Advanced Research Question
Challenges :

  • Exothermic Reactions : Benzylation steps may require controlled addition of reagents to prevent thermal runaway .
  • Purification at Scale : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane gradients) .

Q. Optimization :

  • Flow Chemistry : Continuous-flow reactors improve heat dissipation and reduce reaction time .
  • Catalyst Screening : Palladium on carbon (Pd/C) enhances coupling efficiency in hydrogenation steps .

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